molecular formula C17H18N2O6S B2675671 (Z)-ethyl 2-(2-((5,6-dihydro-1,4-dioxine-2-carbonyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865248-64-2

(Z)-ethyl 2-(2-((5,6-dihydro-1,4-dioxine-2-carbonyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2675671
CAS No.: 865248-64-2
M. Wt: 378.4
InChI Key: OFYGVRIMBFOMDG-ZCXUNETKSA-N
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Description

Historical Development of Benzothiazole-Based Compounds

The benzothiazole nucleus, first synthesized by August Wilhelm von Hofmann in 1879 through cyclization of thiobenzanilides, initially served industrial applications as a vulcanization accelerator for rubber. Hofmann’s seminal work demonstrated that treating 2-aminothiophenol with acid chlorides yielded 2-substituted benzothiazoles—a reaction paradigm still prevalent today. By 1967, natural benzothiazoles emerged with the isolation of 6-hydroxybenzothiazole-5-acetic acid from Vaccinium macrocarpon (American cranberry), revealing inherent bioactivity.

The 20th century witnessed explosive growth in benzothiazole medicinal chemistry. Key milestones include:

Year Development Significance
1921 Vulcanization accelerator applications Industrial utilization of 2-mercaptobenzothiazole derivatives
1967 Natural benzothiazole isolation First evidence of biological relevance in plants
2003 Antitumor 2-(4-aminophenyl)benzothiazole Demonstrated selective cytotoxicity in cancer models
2023 Anti-tubercular benzothiazoles IC~50~ values ≤ 0.8 µg/mL against M. tuberculosis

Modern synthetic strategies employ diverse pathways:

  • Condensation routes : 2-Aminothiophenol + aldehydes/ketones → Schiff base intermediates → cyclodehydrogenation.
  • Multicomponent reactions : One-pot assemblies using thioureas, bromonitrobenzenes, and acetophenones.
  • Catalytic methods : Samarium triflate-mediated cyclizations under mild conditions.

These advances position benzothiazoles as privileged scaffolds in drug discovery, with over 120 clinical candidates reported since 2010.

Significance of Imine-Functionalized Heterocyclic Scaffolds

Imine linkages (–N=C–) in heterocycles confer unique advantages:

  • Electronic tunability : The sp²-hybridized nitrogen enables resonance stabilization and π-π interactions with biological targets.
  • Structural rigidity : Conformational restriction enhances binding specificity to enzymes/receptors.
  • Synthetic versatility : Imines serve as linchpins for cycloadditions, nucleophilic attacks, and redox transformations.

In benzothiazole hybrids, imine functionalization at C2 (thiazole ring) profoundly impacts bioactivity. For instance:

  • 2-Arylideneimine benzothiazoles show 69.2% analgesic efficacy in murine models.
  • Imine-bridged benzothiazole-quinazoline hybrids exhibit dual COX-2/5-LOX inhibition (IC~50~ = 1.8–4.3 µM).

The imine group also facilitates metal coordination—a property exploited in catalytic and diagnostic applications. Copper(II) complexes of iminobenzothiazoles demonstrate 15-fold enhanced anticancer activity vs. ligands alone.

Structural Evolution of Dihydro-1,4-Dioxine-Carbonyl Derivatives

Dihydro-1,4-dioxine-carbonyl systems contribute three critical features to hybrid molecules:

  • Oxidative stability : The saturated dioxane ring resists peroxidation vs. furan analogs.
  • Hydrogen-bonding capacity : Ether oxygens mediate interactions with protein active sites.
  • Stereoelectronic control : Chair conformations direct substituent spatial orientation.

Synthetic methodologies for dihydrodioxine-carbonyl units have evolved through three generations:

First-generation (pre-2000) :

  • Claisen rearrangements of allyl vinyl ethers.
  • Limited substrate scope, moderate yields (45–60%).

Second-generation (2000–2020) :

  • Ring-closing metathesis of diethyl diallylmalonates.
  • Improved yields (75–85%), but Grubbs catalyst costs prohibitive.

Third-generation (2020–present) :

  • Photoredox-catalyzed [2+2] cycloadditions.
  • Enantioselective synthesis (up to 94% ee).

Incorporating carbonyl groups at C2 of dihydrodioxine enables conjugation with benzothiazole-imine systems. Recent work couples 5,6-dihydro-1,4-dioxine-2-carbonyl chlorides with 2-aminobenzothiazoles under Schlenk conditions. X-ray crystallography confirms the (Z)-configuration predominates (87:13 Z:E ratio) due to steric hindrance from the dioxane ring.

Research Objectives and Scope

This review establishes four research imperatives for benzothiazole-dioxine hybrids:

1. Mechanistic elucidation :

  • Map structure-activity relationships (SAR) for imine geometry ((Z) vs. (E)) on target engagement.
  • Resolve electron distribution patterns via DFT calculations (B3LYP/6-311G**).

2. Synthetic innovation :

  • Develop enantioselective imine ligation techniques (≥90% ee).
  • Optimize microwave-assisted one-pot assemblies (≤30 min reaction times).

3. Functional characterization :

  • Profile kinase inhibition spectra (PIM1, CDK4/6, BTK).
  • Assess biofilm disruption potential against ESKAPE pathogens.

4. Translational potential :

  • Establish in vitro/in vivo correlation models for ADMET prediction.
  • Explore theranostic applications via radiolabeling (¹⁸F, ⁶⁸Ga).

Properties

IUPAC Name

ethyl 2-[2-(2,3-dihydro-1,4-dioxine-5-carbonylimino)-6-methoxy-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O6S/c1-3-24-15(20)9-19-12-5-4-11(22-2)8-14(12)26-17(19)18-16(21)13-10-23-6-7-25-13/h4-5,8,10H,3,6-7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFYGVRIMBFOMDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=COCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-ethyl 2-(2-((5,6-dihydro-1,4-dioxine-2-carbonyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound with potential pharmacological applications. Its structural features suggest possible interactions with biological targets, making it a candidate for further investigation in medicinal chemistry.

Chemical Structure

The compound can be described by the following structural formula:

 Z ethyl 2 2 5 6 dihydro 1 4 dioxine 2 carbonyl imino 6 methoxybenzo d thiazol 3 2H yl acetate\text{ Z ethyl 2 2 5 6 dihydro 1 4 dioxine 2 carbonyl imino 6 methoxybenzo d thiazol 3 2H yl acetate}

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its anti-inflammatory and analgesic properties. The compound's activity is often evaluated through various in vitro and in vivo assays.

The biological activity of this compound is likely mediated through inhibition of key enzymes involved in inflammatory pathways. Notably, studies have highlighted its interaction with cyclooxygenase enzymes (COX), which are critical in the synthesis of prostaglandins from arachidonic acid.

In Vitro Studies

In vitro studies have demonstrated that the compound exhibits significant inhibition of COX enzymes. For instance, an IC50 value of approximately 130 μg/mL for COX-2 and 314 μg/mL for COX-1 was reported, indicating a preferential action towards COX-2 inhibition . Additionally, molecular docking studies suggest that the compound binds effectively to the active sites of these enzymes, facilitating its anti-inflammatory effects.

In Vivo Studies

In vivo assessments using animal models have shown that administration of this compound results in a notable reduction in edema formation. For example:

Dosage (mg/kg)Reduction in Edema (%)
1033.3 ± 0.77
2034.7 ± 0.74
3040.58 ± 0.84

These findings indicate a dose-dependent response to the compound's anti-inflammatory properties .

Case Studies

A notable case study involved evaluating the efficacy of this compound in a carrageenan-induced paw edema model. The study showed significant analgesic effects at higher concentrations (50 mg/kg and above), with latency times improving markedly as dosage increased .

Scientific Research Applications

Synthesis and Characterization

The synthesis of (Z)-ethyl 2-(2-((5,6-dihydro-1,4-dioxine-2-carbonyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate typically involves several steps:

  • Formation of Key Intermediates : The compound is synthesized starting from commercially available precursors through controlled reactions.
  • Characterization Techniques : Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.

Antidepressant Activity

Research indicates that related compounds exhibit high affinities for serotonin receptors (5-HT1A and 5-HT2A), suggesting potential antidepressant properties. For example, one derivative showed a Ki value of 17 nM for the 5-HT1A receptor, demonstrating significant binding affinity.

Anti-inflammatory Effects

Thiazole derivatives are known for their anti-inflammatory and analgesic properties. The unique structure of this compound may contribute to similar effects through modulation of inflammatory pathways.

Anti-cancer Research

Studies on heterocyclic compounds like thiazoles indicate extensive research into their anticancer activities. These compounds often exhibit cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Studies and Research Findings

Several studies have explored the biological activity of thiazole derivatives:

  • Study on Antidepressant Effects : A study evaluating benzothiazole derivatives demonstrated significant antidepressant-like activity in animal models using the forced swimming test (FST) and tail suspension test (TST). Compounds similar to (Z)-ethyl 2-(...) showed reduced immobility times in these tests, suggesting potential efficacy in treating depression.
  • Anti-cancer Research : Research on thiophene-based derivatives indicates that heterocyclic compounds like thiazoles have been extensively studied for their anticancer activities. These compounds often exhibit cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Properties

Property Target Compound Thiadiazole-Benzodioxine Derivatives Quinazolinone-Thiazoles Cyano-Substituted Benzothiazoles
Core Structure Benzothiazole + 1,4-dioxine Thiadiazole + 1,4-dioxine Quinazolinone + thiazole Benzothiazole + cyanoacetate
Key Substituents Ethyl acetate, methoxy Thiosemicarbazide Hydrazide, triazole Cyano, indole
Synthetic Yield Not reported Moderate Moderate to high Good (≥70%)
Biological Activity Not reported (potential antimicrobial) Not reported Analgesic (selected compounds) Not reported
Key Research Findings
  • Stereochemical Influence : The Z-configuration in the target compound may confer enhanced binding affinity compared to E-isomers, though experimental validation is needed.
  • Metabolic Stability : The 1,4-dioxine group could improve metabolic stability relative to simpler benzothiazoles, as seen in analogous pesticidal triazine derivatives .
  • Synthetic Efficiency: While three-component reactions (e.g., ) offer rapid access to benzothiazoles, the target compound’s synthesis may require precise control of imino bond geometry, increasing complexity.

Q & A

Q. What are the established synthetic routes for (Z)-ethyl 2-(2-((5,6-dihydro-1,4-dioxine-2-carbonyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate?

The synthesis typically involves multi-step condensation and alkolysis reactions. For example:

  • Step 1 : Condensation of 6-methoxybenzo[d]thiazole derivatives with 5,6-dihydro-1,4-dioxine-2-carbonyl chloride under anhydrous conditions to form the imino linkage. This step often requires refluxing in acetic acid with sodium acetate as a catalyst .
  • Step 2 : Alkylation of the thiazole nitrogen using ethyl chloroacetate. Reaction conditions (pH, solvent polarity, and temperature) are critical for regioselectivity and Z-configuration retention. Methanol or ethanol as solvents at pH 6.5–7.0 is common, with slow cooling to crystallize the product .
  • Key Reference : Similar methodologies are detailed for analogous thiazole derivatives, emphasizing the role of solvent polarity in stabilizing intermediates .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • X-ray crystallography : Resolves the Z-configuration and confirms molecular geometry. SHELX software (e.g., SHELXL) is widely used for structure refinement, leveraging hydrogen-bonding networks (e.g., N–H⋯O and π-π interactions) to validate packing motifs .
  • NMR spectroscopy : 1^1H and 13^13C NMR identify substituent effects (e.g., methoxy and dioxine groups). Coupling constants (e.g., 3JHH^3J_{H-H}) help confirm stereochemistry.
  • IR spectroscopy : Detects carbonyl stretches (C=O at ~1700 cm1^{-1}) and imine (C=N at ~1650 cm1^{-1}) .

Q. How does the Z-configuration influence the compound’s reactivity and interactions?

The Z-configuration dictates spatial arrangement, affecting:

  • Hydrogen-bonding capacity : The imino group’s orientation enables intermolecular N–H⋯O bonds, stabilizing crystal lattices .
  • Electronic properties : Conjugation between the dioxine carbonyl and thiazole ring enhances electrophilicity at the imino nitrogen, influencing nucleophilic attack sites .
  • Biological activity : In related compounds, Z-isomers exhibit higher binding affinity to enzymes due to optimal steric alignment .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Design of Experiments (DoE) : Use factorial designs to test variables (e.g., temperature, solvent ratio, catalyst loading). For example, a central composite design optimizes pH (6.5–7.5) and methanol/water ratios to maximize crystallinity .
  • In situ monitoring : Employ HPLC or FTIR to track intermediate formation and adjust reaction kinetics dynamically.
  • Purification : Gradient recrystallization (e.g., DMF/acetic acid) removes byproducts while preserving Z-configuration .

Q. How to resolve discrepancies between crystallographic data and spectroscopic analyses?

  • Case Study : If X-ray data (showing planar thiazole rings) conflicts with NMR (suggesting tautomerism):
    • Perform variable-temperature NMR to detect dynamic equilibria.
    • Validate hydrogen-bonding motifs (e.g., R_2$$^2(8) ring patterns in crystals) using SHELXL refinement .
    • Compare experimental IR spectra with DFT-calculated vibrational modes to identify conformational flexibility .

Q. What computational methods elucidate the compound’s electronic properties?

  • DFT calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to predict frontier molecular orbitals (HOMO-LUMO gaps), correlating with redox behavior .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes). The methoxy group’s electron-donating effect enhances π-stacking with aromatic residues .
  • MD simulations : Assess solvation effects in polar aprotic solvents (e.g., DMSO) to guide solubility studies .

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